molecular formula C18H30N2 B10882773 1-(Pentan-3-yl)-4-(3-phenylpropyl)piperazine

1-(Pentan-3-yl)-4-(3-phenylpropyl)piperazine

Cat. No.: B10882773
M. Wt: 274.4 g/mol
InChI Key: WJGXNJNQAVMLIC-UHFFFAOYSA-N
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Description

1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine class Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

The synthesis of 1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperazine with 1-ethylpropyl and 3-phenylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazines and their derivatives.

Scientific Research Applications

1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-Methyl-3-phenylpiperazine: Known for its use in the synthesis of pharmaceuticals with central nervous system activity.

    1-Benzylpiperazine: Studied for its stimulant properties and potential therapeutic applications.

    1-(2-Pyridyl)piperazine: Used in the development of drugs targeting serotonin receptors.

The uniqueness of 1-(1-ETHYLPROPYL)-4-(3-PHENYLPROPYL)PIPERAZINE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-pentan-3-yl-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C18H30N2/c1-3-18(4-2)20-15-13-19(14-16-20)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,18H,3-4,8,11-16H2,1-2H3

InChI Key

WJGXNJNQAVMLIC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CCCC2=CC=CC=C2

Origin of Product

United States

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